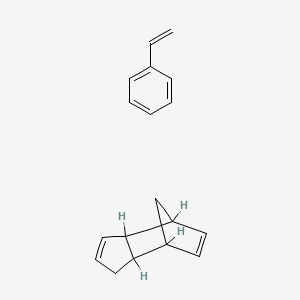

Dicyclopentadiene styrene

Description

Properties

Molecular Formula |

C18H20 |

|---|---|

Molecular Weight |

236.4 g/mol |

IUPAC Name |

styrene;tricyclo[5.2.1.02,6]deca-3,8-diene |

InChI |

InChI=1S/C10H12.C8H8/c1-2-9-7-4-5-8(6-7)10(9)3-1;1-2-8-6-4-3-5-7-8/h1-2,4-5,7-10H,3,6H2;2-7H,1H2 |

InChI Key |

MRFIHIFFUCQAKD-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC=C1.C1C=CC2C1C3CC2C=C3 |

Related CAS |

68442-06-8 36704-23-1 |

Origin of Product |

United States |

Fundamental Aspects of Dicyclopentadiene and Styrene Reactivity in Polymer Synthesis

Retro-Diels-Alder Monomerization of Dicyclopentadiene (B1670491) to Cyclopentadiene (B3395910)

Dicyclopentadiene is the dimer of cyclopentadiene (CPD), formed through a Diels-Alder reaction with itself. tamu.eduumich.edu For most polymerization pathways that incorporate the five-membered ring structure, DCPD must first revert to its monomeric form, cyclopentadiene. This is achieved through a thermal retro-Diels-Alder reaction, a reversible process highly dependent on temperature. umich.edu

At room temperature, the equilibrium heavily favors the dimer, DCPD, which is the stable form. lew.ro However, at temperatures exceeding 150°C, the equilibrium shifts, and the reverse reaction, often termed "cracking," begins to dominate, yielding the reactive CPD monomer. umich.edursc.orgresearchgate.net This endothermic process requires sustained heat to continuously generate cyclopentadiene for participation in subsequent polymerization steps. rsc.orggordon.edu The volatile cyclopentadiene (boiling point ~42°C) is typically distilled from the hot DCPD as it is formed to be used immediately in further reactions before it can re-dimerize. tamu.edugordon.eduwvu.edu

Table 1: Thermal Properties of Dicyclopentadiene and Cyclopentadiene

| Property | Dicyclopentadiene (DCPD) | Cyclopentadiene (CPD) |

| Molar Mass | 132.21 g/mol | 66.10 g/mol |

| Boiling Point | ~170 °C (with decomposition) | ~42 °C |

| Key Reaction | Retro-Diels-Alder (>150°C) | Diels-Alder Dimerization (<150°C) |

| State at STP | Liquid | Volatile Liquid (dimerizes) |

Intrinsic Reactivity of Dicyclopentadiene in Polymerization Pathways

Dicyclopentadiene is a molecule with two distinct double bonds, each exhibiting different levels of reactivity. One double bond is part of a strained norbornene-type system, while the other is within a less-strained five-membered cyclopentene (B43876) ring. lew.roacs.org This structural duality allows for multiple, distinct polymerization routes.

Direct radical polymerization of dicyclopentadiene is generally considered inefficient. lew.roopenreviewhub.org The presence of allylic protons in the DCPD structure makes it prone to chain transfer reactions, which can prematurely terminate polymer growth and result in low molecular weight oligomers. However, radical copolymerization with a suitable comonomer, such as maleic anhydride (B1165640) or styrene (B11656), is possible. lew.roopenreviewhub.org In these cases, the reaction proceeds primarily through the more reactive of the two double bonds.

The double bond within the bicycloheptene (norbornene) portion of the DCPD molecule is significantly more strained than the double bond in the cyclopentene ring. acs.orgmdpi.commdpi.com This high ring strain (approx. 27 kJ/mol) is the driving force for its higher reactivity, particularly in ring-opening metathesis polymerization (ROMP). acs.orgrsc.org In ROMP, catalysts, such as Grubbs' catalyst, selectively attack this strained double bond, causing the ring to open and form linear polymers. acs.orgillinois.edu The exo isomer of DCPD is more reactive in ROMP than the more common endo isomer by nearly twenty-fold at 20°C, a difference attributed primarily to steric hindrance. illinois.edu This selective reactivity of the norbornene moiety is fundamental to producing linear polydicyclopentadiene and is the primary reaction site in many copolymerization systems, including those with styrene. acs.orgillinois.eduepa.gov

Polymerization Behavior of Styrene Monomer in Dicyclopentadiene-Based Systems

Styrene is a versatile monomer capable of undergoing polymerization through various mechanisms. In systems containing dicyclopentadiene, its behavior is dictated by the reaction conditions, which determine whether it reacts with DCPD directly or with the CPD monomer generated from the retro-Diels-Alder reaction. google.com

In thermal copolymerization processes conducted at high temperatures (e.g., 225°C to 275°C), DCPD cracks to form cyclopentadiene. google.com The resulting monomer mixture of styrene and cyclopentadiene can then undergo several reactions: google.com

Copolymerization: Styrene and cyclopentadiene can be incorporated into the same polymer chain. Catalytic systems have been developed to promote this copolymerization, with studies showing that styrene can significantly enhance the polymerization of DCPD. epa.govresearchgate.net The resulting materials are true copolymers, not blends of polystyrene and polydicyclopentadiene. epa.gov

Diels-Alder Adduct Formation: As a competing reaction, cyclopentadiene (a diene) can react with styrene (a dienophile) to form a phenyl-norbornene type adduct. This adduct can then be incorporated into the polymer structure during subsequent polymerization steps. google.com

The goal in creating these resins is often to react most of the styrene with the dienes derived from the DCPD feed to avoid the formation of undesirable high molecular weight polystyrene. google.com Controlling the rate of monomer addition and reaction temperature is crucial for optimizing the final resin's properties. google.com For example, in some processes, styrene and DCPD are added to a reactor held at 200°C to 280°C to minimize polystyrene formation. google.com

Table 2: Reactivity of Monomers in Dicyclopentadiene-Styrene Systems

| Monomer/Reactant | Primary Polymerization Pathway(s) | Key Reactive Feature | Notes |

| Dicyclopentadiene (DCPD) | Ring-Opening Metathesis Polymerization (ROMP) | Strained norbornene double bond | Can also undergo thermal cracking to CPD. umich.eduillinois.edu |

| Cyclopentadiene (CPD) | Cationic, Radical, and Diels-Alder reactions | Conjugated diene system | Highly reactive; readily dimerizes or copolymerizes. tamu.eduresearchgate.net |

| Styrene | Radical, Cationic, Anionic Polymerization | Vinyl group | Can act as a comonomer with CPD or as a dienophile in Diels-Alder reactions. epa.govgoogle.com |

Advanced Synthetic Methodologies for Dicyclopentadiene Styrene Copolymers and Oligomers

Controlled Oligomerization Strategies

Frontal Ring-Opening Metathesis Oligomerization (FROMO) with Styrene (B11656) as a Chain Transfer Agent

Frontal Ring-Opening Metathesis Oligomerization (FROMO) has emerged as a rapid and efficient method for the synthesis of dicyclopentadiene (B1670491) (DCPD) oligomers. This technique utilizes the exothermic nature of ring-opening metathesis polymerization (ROMP) to create a self-propagating thermal wave that drives the reaction forward. A key innovation in controlling the molecular weight of the resulting oligomers is the use of a chain transfer agent (CTA), with styrene being a notable example.

In this process, a liquid resin containing DCPD monomer, a metathesis catalyst (such as a Grubbs-type catalyst), and styrene is locally initiated by a thermal stimulus. The heat generated by the initial polymerization of DCPD initiates the reaction in the adjacent monomer, leading to a sustained polymerization front that travels through the resin. The presence of styrene serves to regulate the chain length of the oligomers.

The utility of FROMO lies in its ability to rapidly produce large quantities of oligomers with minimal energy input, as the reaction is self-sustaining after initiation. The incorporation of a CTA like styrene allows for the production of soluble and processable oligomers with defined end-groups.

Below is a table illustrating the effect of reaction conditions on the molecular weight and distribution of dicyclopentadiene-styrene copolymers, synthesized in a confined porous polymer matrix which can be analogous to the controlled environment in oligomerization strategies.

| Sample | Mn (x 10³) | Mw (x 10³) | Mw/Mn |

| pDS-0 | 6.35 | 16.73 | 2.64 |

| pDS-2 | 5.81 | 12.18 | 2.10 |

| pDS-6 | 4.20 | 8.81 | 1.86 |

| pDS-10 | 6.89 | 12.57 | 1.82 |

| pDS-con | 4.05 | 7.24 | 1.79 |

Data adapted from a study on the polymerization of DCPD/Styrene in a porous poly(styrene-divinylbenzene) monolith, where pDS-x represents different microstructural environments and pDS-con is from conventional polymerization. researchgate.net

Mechanistic Analysis of Chain Transfer in FROMO Systems

The mechanism of chain transfer in the FROMO of dicyclopentadiene with styrene as a chain transfer agent is a crucial aspect of controlling the oligomer's molecular weight. The primary mechanism is a cross-metathesis reaction between the propagating polymer chain, which has a metal-alkylidene active center, and the styrene monomer.

During the ring-opening metathesis polymerization of DCPD, the active ruthenium carbene complex reacts with the norbornene double bond of the DCPD monomer, leading to chain growth. When a styrene molecule is present, it can react with the active metal-alkylidene at the end of the growing oligomer chain. This cross-metathesis reaction effectively terminates the growth of that particular chain and generates a new, less reactive metal-benzylidene species. This new species can then initiate the polymerization of another DCPD monomer, thus continuing the catalytic cycle but with the formation of a new oligomer chain.

The efficiency of this chain transfer process is dependent on the relative reactivity of the DCPD monomer and the styrene CTA with the propagating metal-alkylidene. By adjusting the concentration of styrene in the reaction mixture, the frequency of these chain transfer events can be controlled, thereby allowing for the tuning of the average molecular weight of the resulting dicyclopentadiene-styrene oligomers.

Thermal Copolymerization of Dicyclopentadiene and Styrene Monomers

Kinetic Control and Optimization of Monomer Feed Rates in Thermal Copolymerization

Thermal copolymerization of dicyclopentadiene and styrene is a method employed to produce low molecular weight, light-colored hydrocarbon resins. A critical aspect of this process is the kinetic control of the reaction, which is achieved primarily through the careful optimization of monomer feed rates and reaction temperature. The goal is to promote the copolymerization of DCPD and styrene while minimizing the homopolymerization of styrene, which can lead to undesirable high molecular weight polystyrene. Current time information in Denbighshire, GB.google.com

The reaction is typically carried out at elevated temperatures, generally in the range of 210°C to 300°C. google.com To achieve the desired product characteristics, a significant portion of the vinyl aromatic monomer, such as styrene, is introduced into the reactor at a controlled rate while the reactor is at a high temperature, often between 220°C and 260°C. Current time information in Denbighshire, GB.google.com This strategy ensures that the styrene monomer reacts with the DCPD-derived species at a rate that prevents the formation of long polystyrene chains. Current time information in Denbighshire, GB.google.com

The following table outlines typical reaction parameters for the thermal copolymerization of dicyclopentadiene and styrene:

| Parameter | Range | Preferred Range |

| Reaction Temperature | 210°C - 300°C | 225°C - 275°C |

| Styrene Content (% by weight of total monomers) | 5% - 25% | - |

| Dicyclopentadiene Content (% by weight of total monomers) | 75% - 95% | - |

| Reaction Time | 10 minutes - 16 hours | 120 - 140 minutes |

Data sourced from patents describing the thermal copolymerization process. Current time information in Denbighshire, GB.google.com

Post-Polymerization Chemical Modification: Hydrogenation of Thermally Synthesized Resins

Following the thermal copolymerization of dicyclopentadiene and styrene, the resulting resins often undergo a post-polymerization chemical modification step, most commonly hydrogenation. This process is crucial for improving the final properties of the resin, such as thermal stability, color, and resistance to oxidation. The unsaturation present in the copolymer, originating from both the DCPD and styrene units, is saturated during hydrogenation.

The hydrogenation process typically involves treating the copolymer resin, often dissolved in a suitable solvent, with hydrogen gas at elevated temperatures and pressures in the presence of a hydrogenation catalyst. google.com A variety of catalysts can be employed for this purpose, with the choice depending on the desired degree of hydrogenation and process conditions.

The table below provides examples of catalysts and conditions used for the hydrogenation of dicyclopentadiene-based resins.

| Catalyst | Temperature | Pressure | Notes |

| Englehard Cu 0890P | 275°C | 1200 psi | Used for hydrogenating a 60% solids solution of a styrene-modified DCPD resin. google.com |

| Ni–SOD (4 wt% Ni) | 90°C | 10 bar | Achieved complete conversion and >99% selectivity. researchgate.net |

| Pd-MgAlO-HT | 150°C - 270°C | 1 - 9 MPa | Resulted in a colorless transparent product with over 96.5% degree of hydrogenation. bohrium.com |

| SRNA-4 nickel alloy | 100°C for 1h, then 130°C for 4h | 1.5 MPa | Two-step reaction to avoid decomposition of DCPD, yielding 98.5% of the hydrogenated product. ppor.az |

Cationic Polymerization of Dicyclopentadiene and Styrene Derivatives

Cationic polymerization represents another synthetic route to copolymers of dicyclopentadiene and styrene derivatives. This method is initiated by electrophilic species that can attack the double bonds of the monomers, creating a carbocationic active center that propagates the polymerization.

For styrene, cationic polymerization is a well-established process that can be initiated by Lewis acids in the presence of a proton source (cocatalyst) such as water. Common Lewis acid initiators include aluminum trichloride (B1173362) (AlCl₃) and tin(IV) chloride (SnCl₄). The mechanism involves the formation of a complex between the Lewis acid and the cocatalyst, which then protonates the styrene monomer to generate a styryl carbocation. This carbocation then adds to subsequent styrene monomers in a chain-growth fashion.

In the context of dicyclopentadiene, cationic polymerization can also be induced by Lewis acids. It has been reported that the use of a cationic polymerization initiator in conjunction with a metathesis catalyst can produce a cross-linked, thermoset dicyclopentadiene polymer.

The cationic copolymerization of dicyclopentadiene and styrene would involve the generation of carbocations from both monomers and their subsequent propagation. The relative reactivities of the monomers and the stability of the resulting carbocations would influence the copolymer composition and structure. For instance, terpolymerization of styrene, ethylene (B1197577), and dicyclopentadiene has been achieved using certain catalytic systems, indicating the feasibility of incorporating DCPD into a polymer chain via a cationic-like mechanism. mdpi.com

The table below lists potential catalyst systems for the cationic polymerization of dicyclopentadiene and styrene.

| Catalyst/Initiator System | Monomer(s) | Notes |

| Aluminum trichloride (AlCl₃) / H₂O | Styrene | Classic system for cationic polymerization of styrene. |

| Lewis Acids (e.g., SnCl₄, halides of B, Al, Ti) | Dicyclopentadiene | Used in conjunction with metathesis catalysts. |

| 2/[Ph₃C]⁺[B(C₆F₅)₄]⁻ | Styrene, Ethylene, Dicyclopentadiene | Produces a random terpolymer with syndiotactic polystyrene sequences. mdpi.com |

Lewis Acid Catalysis and Initiator Systems in Controlled Cationic Polymerization

Controlled cationic polymerization of dicyclopentadiene (DCPD) and styrene systems often employs Lewis acids as catalysts or co-initiators to achieve precise control over molecular weight and molecular weight distribution. The selection of the Lewis acid and the initiator system is critical in managing the reactivity of the carbocationic propagating species, thereby minimizing side reactions such as chain transfer and termination.

For cyclopentadiene (B3395910) (CPD), a related monomer, controlled cationic polymerization has been achieved using a three-component initiating system consisting of an initiator (such as the HCl adduct of CPD), a Lewis acid catalyst (like tin tetrachloride, SnCl₄), and an additive (like n-Bu₄NCl) in dichloromethane (B109758) at low temperatures. acs.org In such systems, the number-average molecular weights of the polymers increase in direct proportion to monomer conversion, and molecular weight distributions remain narrow (Mw/Mn = 1.2–1.3). acs.org The role of the Lewis acid is to activate the initiator, generating the propagating carbocation.

Water-tolerant Lewis acids, such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, have shown significant potential for the controlled polymerization of monomers like styrene and cyclopentadiene, even in the presence of water. nih.govresearchgate.net These catalysts can form aqueous adducts without losing their activity, enabling polymerization under less stringent, industrially viable conditions. researchgate.net For instance, the quasi-living cationic polymerization of styrene has been demonstrated using B(C₆F₅)₃ in combination with an aromatic alcohol initiator in open-air conditions and in aqueous suspension. researchgate.net

In mixed systems involving DCPD, a cationic polymerization initiator can be used in conjunction with a metathesis catalyst to produce a cross-linked, thermoset polymer with a high glass transition temperature. google.com Preferred Lewis acids for this purpose include halides of boron, aluminum, titanium, antimony, and tin, with SnCl₄ being particularly effective. google.com The catalytic activity of AlCl₃ complexed with polymers like poly(alpha-methyl styrene) has also been studied for the copolymerization of monomer mixtures from C9 hydrocarbon fractions, which include styrene, vinyl toluene, indene, and dicyclopentadiene. lew.ro

The table below summarizes initiator systems used in the cationic polymerization of related monomers.

| Initiator System Component | Role | Example(s) | Target Monomer(s) | Key Findings |

| Initiator | Source of initial carbocation | CPD-HCl adduct, p-Methoxystyrene-water adduct | Cyclopentadiene, Styrene | Provides the initiating species for the polymer chain. acs.orgresearchgate.net |

| Lewis Acid (Co-initiator) | Activates the initiator and stabilizes the propagating cation | SnCl₄, B(C₆F₅)₃, AlCl₃, TiCl₄ | Cyclopentadiene, Styrene, Isobutylene | Enables control over polymerization, with some being water-tolerant. acs.orgresearchgate.netmdpi.com |

| Additive / Proton Trap | Suppresses side reactions by stabilizing the carbocation | n-Bu₄NCl, 2,6-di-tert-butylpyridine (B51100) (DTBP) | Cyclopentadiene, p-Methylstyrene | Narrows molecular weight distribution and helps achieve controlled polymerization. acs.orgnih.gov |

| Solvent | Reaction Medium | Dichloromethane, Toluene, Ionic Liquids | Styrene, p-Methylstyrene | The polarity and nature of the solvent can significantly affect reaction control and kinetics. acs.orgnih.govsemanticscholar.org |

Polymerization in Aqueous Dispersed Media: Suspension, Emulsion, and Dispersion Processes

Polymerization in aqueous dispersed media, such as suspension and emulsion polymerization, offers significant advantages, including efficient heat removal, low viscosity of the medium, and environmental benefits. nih.govscribd.com These techniques are widely used for the radical polymerization of styrene to produce materials like polystyrene and expanded polystyrene. wikipedia.org

Suspension Polymerization is a heterogeneous process where monomer droplets (typically 10-1000 μm in size) are dispersed in a liquid phase, usually water, with the aid of mechanical agitation and stabilizers. wikipedia.org Each monomer droplet acts as a tiny bulk polymerization reactor. wikipedia.org This method is suitable for producing polymer beads of materials like polyvinyl chloride (PVC) and polystyrene resins. wikipedia.org For a dicyclopentadiene-styrene system, a monomer-soluble initiator would be used, and the process would yield copolymer beads. The key challenge is maintaining the stability of the suspension to prevent droplet coalescence. wikipedia.org

Emulsion Polymerization involves dispersing the monomer in an aqueous phase with a surfactant, forming micelles. scribd.comyoutube.com Polymerization is initiated in the aqueous phase, and propagation occurs within the micelles and growing polymer particles. scribd.com This technique typically produces smaller particles than suspension polymerization and can achieve high molecular weights at fast polymerization rates. youtube.com Cationic polymerization in aqueous media has emerged as a viable method for reactive monomers. nih.gov Early systems used initiator-surfactants (INISURFs) where reactions occurred at the particle interface. nih.gov More advanced systems with "Lewis acid-surfactant combined catalysts" (LASC) shifted the polymerization locus into the monomer droplets, allowing for the formation of longer polymer chains. nih.gov The development of water-tolerant Lewis acids has further enabled the controlled cationic polymerization of monomers like styrene and cyclopentadiene in aqueous systems. nih.govresearchgate.net

The table below outlines the key features of these aqueous polymerization processes.

| Polymerization Technique | Locus of Polymerization | Typical Particle Size | Key Components | Applicability to DCPD-Styrene |

| Suspension Polymerization | Monomer droplets | 10 - 1000 µm | Monomer-soluble initiator, Stabilizer (e.g., PVA), Water, Agitation | Feasible for producing copolymer beads; requires careful control of agitation and stabilization. wikipedia.org |

| Emulsion Polymerization | Micelles / Polymer particles | 50 - 1000 nm | Water-soluble initiator, Surfactant, Water | Can produce high molecular weight latexes; cationic emulsion polymerization is possible with water-tolerant Lewis acids. nih.govscribd.com |

Ring-Opening Metathesis Polymerization (ROMP) in Dicyclopentadiene-Styrene Systems

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique for cyclic olefins, driven by the relief of ring strain. illinois.edu Dicyclopentadiene is a common monomer used in ROMP to produce highly cross-linked thermoset polymers known as polydicyclopentadiene (pDCPD). acs.orgrsc.org The polymerization proceeds by first opening the highly strained norbornene double bond to form a linear polymer, followed by the opening of the less reactive cyclopentene (B43876) double bond, which leads to cross-linking. beilstein-journals.org

While styrene itself does not undergo ROMP, it can be incorporated into DCPD-based polymers. One method is to create copolymers through other polymerization mechanisms after the initial ROMP of DCPD. researchgate.net Alternatively, functionalized styrenic monomers that also contain a strained cyclic olefin moiety could be copolymerized with DCPD via ROMP. The properties of the resulting copolymers can be tailored by adjusting the monomer feed ratio. researchgate.net

Development and Application of Ruthenium-Based Catalysts for Copolymerization

The development of well-defined ruthenium-based catalysts, particularly those developed by Grubbs, has been pivotal for the advancement of ROMP. illinois.edubeilstein-journals.org These catalysts exhibit high activity, excellent stability, and a remarkable tolerance to a wide range of functional groups, as well as to air and moisture, making them suitable for industrial applications. ippi.ac.irresearchgate.net

First-generation Grubbs catalysts were highly effective, and the second-generation catalysts, featuring an N-heterocyclic carbene (NHC) ligand, showed even greater activity, allowing for lower catalyst loadings. beilstein-journals.orgippi.ac.irnih.gov The mechanism involves the reaction of the ruthenium alkylidene complex with the cyclic olefin to form a metallacyclobutane intermediate, which then cleaves to regenerate a new ruthenium alkylidene and the growing polymer chain. ippi.ac.ir

The choice of catalyst and its concentration significantly impacts the cure kinetics and the final properties of the polymer. illinois.edu For the copolymerization of DCPD with other cyclic olefins, ruthenium catalysts are highly efficient and can be used in bulk, solution, and dispersion polymerizations. researchgate.net The high reactivity of these catalysts with the exo-isomer of DCPD allows for a significant reduction in the required catalyst concentration, making the process more economically attractive. nih.gov

The table below compares different generations of Grubbs catalysts used for ROMP.

| Catalyst Generation | Key Ligands | Key Features | Activity Level |

| First Generation (G1) | Tricyclohexylphosphine (PCy₃) | High tolerance to functional groups, air, and moisture. | High |

| Second Generation (G2) | One PCy₃ ligand replaced by an N-heterocyclic carbene (NHC) | Several orders of magnitude more active than G1; less sensitive to water and oxygen. ippi.ac.ir | Very High |

| Hoveyda-Grubbs Catalysts | Chelating benzylidene ether ligand | Increased stability and allows for catalyst recovery/recycling. | High to Very High |

Surface-Initiated Ring-Opening Metathesis Polymerization (SI-ROMP) Utilizing Dicyclopentadiene

Surface-Initiated Ring-Opening Metathesis Polymerization (SI-ROMP) is a technique used to grow polymer films directly from a substrate. acs.orgnih.gov This "grafting-from" method involves immobilizing a ROMP catalyst or an initiator on a surface, which is then exposed to the monomer. For DCPD, this process has been used to prepare surface-attached polydicyclopentadiene (pDCPD) films on substrates like gold and silicon. acs.orgacs.org

The polymerization can be conducted using the DCPD monomer in either a solution or vapor phase. acs.orgresearchgate.net Vapor-phase SI-ROMP exhibits particularly rapid kinetics, capable of producing films approximately 400 nm thick in under a minute. acs.orgnih.gov The thickness of the resulting polymer film can be controlled by adjusting the monomer concentration in the vapor phase, for instance, by using an inert additive like decane. nih.gov

The choice of ROMP catalyst is an important consideration for SI-ROMP on different substrates. acs.org The resulting pDCPD films are stiff and provide an effective barrier to the diffusion of aqueous ions. nih.gov The mechanical properties of these surface-tethered films have been quantified, showing a reduced Young's modulus significantly greater than that of non-cross-linked surface-tethered polymers, indicating a high degree of stiffness. acs.orgnih.gov

Radical Copolymerization Involving Dicyclopentadiene and Styrene Derivatives

While dicyclopentadiene does not readily undergo radical homopolymerization, it can participate in radical copolymerization with suitable comonomers. lew.ro Styrene and its derivatives are well-known to undergo radical polymerization. Therefore, radical copolymerization provides a pathway to synthesize copolymers incorporating both monomer units.

Copolymerization with Maleic Anhydride (B1165640) Derivatives

Maleic anhydride (MA) is an electron-deficient monomer that does not typically homopolymerize via a radical mechanism but readily copolymerizes with electron-donating monomers. lew.rocmu.edu Both styrene and dicyclopentadiene can act as electron-donating partners for maleic anhydride, leading to a strong tendency for alternating copolymerization. cmu.eduresearchgate.net

In the binary system of maleic anhydride and dicyclopentadiene, radical initiation leads to the formation of a linear, equimolar alternating copolymer, regardless of the initial monomer feed composition. lew.ro This occurs because neither monomer is prone to radical homopolymerization under these conditions. lew.ro The more reactive norbornene double bond of DCPD participates in the polymerization at low conversions. lew.ro

Similarly, the radical copolymerization of styrene and maleic anhydride also exhibits a strong alternating tendency. cmu.edu By employing controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT), it is possible to synthesize poly(styrene-co-maleic anhydride) with a predetermined molar mass and low polydispersity. cmu.edu

A terpolymerization involving all three monomers—dicyclopentadiene, styrene, and a maleic anhydride derivative—can be envisioned to create more complex structures. In one study, dicyclopentadiene-maleic acid monoester (DCPDMA) was first synthesized and then used as a monomer for solution polymerization with styrene, initiated by benzoyl peroxide, to create a copolymer with a high molecular weight and good thermal stability. semanticscholar.orgverizonaonlinepublishing.com

The table below summarizes findings from the radical copolymerization of these monomers.

| Monomer System | Polymerization Type | Key Characteristics | Resulting Copolymer Structure |

| Dicyclopentadiene - Maleic Anhydride | Radical Copolymerization | Alternating copolymerization (r₁ ≈ r₂ ≈ 0). lew.ro | Linear, equimolecular alternating copolymer. lew.ro |

| Styrene - Maleic Anhydride | Controlled Radical (RAFT) Copolymerization | Strong alternating tendency; allows for control over molecular weight and low polydispersity. cmu.edu | Well-defined block or random copolymers. cmu.edu |

| Styrene - DCPD-Maleic Acid Monoester | Radical Solution Polymerization | Creates a copolymer incorporating all three components. semanticscholar.orgverizonaonlinepublishing.com | Copolymer with a reported average molecular weight of 61200 g/mol and a polydispersity index of 1.3. semanticscholar.orgverizonaonlinepublishing.com |

Influence of Organic Sulfur Compounds on Radical Polymerization Selectivity

The selectivity of radical polymerization involving dicyclopentadiene (DCPD) and styrene can be significantly influenced by the addition of organic sulfur compounds. These compounds primarily function as chain transfer agents, which can control molecular weight and, in some cases, affect the incorporation of monomers into the copolymer chain. The primary mechanism involves the transfer of a sulfur-centered radical to a growing polymer chain, which terminates that chain and initiates a new one. This process can influence the relative consumption rates of the comonomers.

Organic sulfur compounds such as thiols, disulfides, and xanthates are commonly employed in radical polymerization. Thiols, for instance, are known to be highly effective chain transfer agents. In the context of a DCPD-styrene copolymerization, the presence of a thiol can lead to a higher rate of chain transfer, which may favor the formation of shorter polymer chains. This can indirectly affect the copolymer composition, as the relative reactivities of the DCPD and styrene monomers may be influenced by the chain length at which they add.

Disulfides can also participate in chain transfer reactions, often through a reversible cleavage of the S-S bond to form thiyl radicals. These radicals can then initiate new polymer chains or react with existing ones. The dynamic nature of the disulfide bond can introduce a degree of control over the polymerization process, potentially leading to a more uniform incorporation of both DCPD and styrene units. Some studies have explored the use of disulfides to create polymers with reversible linkages, which can be cleaved and reformed under specific conditions researchgate.net.

The table below summarizes the potential effects of different classes of organic sulfur compounds on the radical polymerization of dicyclopentadiene and styrene.

| Organic Sulfur Compound | Primary Function | Potential Effect on Selectivity |

| Thiols | Chain Transfer Agent | May favor the incorporation of the more reactive monomer by keeping the kinetic chain length short. |

| Disulfides | Reversible Chain Transfer Agent | Can lead to a more random distribution of monomers by introducing reversible linkages. |

| Xanthates (RAFT agents) | Controlled Chain Transfer Agent | Enables the synthesis of copolymers with defined architectures (e.g., block, gradient), thus controlling the sequence of monomer addition. |

Multi-Monomer Polymerization Systems

Terpolymerization of Ethylene, Dicyclopentadiene, and Styryl Monomers

The inclusion of a third monomer, such as ethylene, into the dicyclopentadiene-styrene system creates a terpolymer with a unique combination of properties. The terpolymerization of ethylene, dicyclopentadiene, and styryl monomers has been successfully achieved using catalysts such as fluorene (B118485) methylene (B1212753) pyridine (B92270) scandium complexes digitellinc.com. These catalyst systems are capable of incorporating all three monomers into the polymer backbone.

The introduction of ethylene can significantly impact the physical properties of the resulting terpolymer. For instance, ethylene/DCPD copolymers are known, and the further addition of a styryl monomer can modify characteristics like glass transition temperature and mechanical strength nih.gov. Research has shown that in the terpolymerization of ethylene, DCPD, and styrene, the incorporation of DCPD can be significantly inhibited by the presence of styrene, leading to a lower glass transition temperature compared to the ethylene/DCPD copolymer nih.gov.

The properties of the resulting terpolymers are highly dependent on the relative incorporation of each monomer. For example, the presence of DCPD introduces cyclic olefin units into the polyethylene (B3416737) backbone, which can increase the glass transition temperature and provide sites for further functionalization. The styryl monomer contributes aromatic character, which can enhance properties like thermal stability and refractive index.

Substituent Effects of Styryl Monomers on Copolymer Composition

The electronic and steric nature of substituents on the styryl monomer can have a profound effect on the terpolymerization of ethylene, dicyclopentadiene, and substituted styrenes. The choice of substituent can influence the polymerization activity, the degree of monomer incorporation, and the properties of the final terpolymer.

Research has demonstrated that styryl monomers with electron-donating substituents, such as methyl (p-methylstyrene) or methoxy (B1213986) (p-methoxystyrene), can decrease the incorporation of DCPD nih.gov. This is attributed to the increased electron density of the double bond in the styryl monomer, which enhances its coordination to the catalyst and makes it more competitive with DCPD for insertion into the growing polymer chain nih.gov.

Conversely, the use of a styryl monomer with an electron-withdrawing substituent, such as fluorine (p-fluorostyrene), has been shown to dramatically enhance both the polymerization activity and the incorporation of DCPD nih.govdigitellinc.com. The resulting ethylene/DCPD/p-fluorostyrene terpolymers exhibit improved mechanical properties, such as higher elongation at break and breakdown voltage, while maintaining similar optical properties and tensile stress to the ethylene/DCPD copolymer nih.govdigitellinc.com. Furthermore, the introduction of p-fluorostyrene can suppress cross-linking reactions that are often problematic in DCPD-based polymers nih.govdigitellinc.com.

The following table presents a summary of the effects of different substituents on styryl monomers in the terpolymerization with ethylene and dicyclopentadiene.

| Styryl Monomer | Substituent | Electronic Effect | Impact on DCPD Incorporation |

| Styrene | -H | Neutral | Baseline |

| p-Methylstyrene | -CH₃ | Electron-donating | Decreased |

| p-Methoxystyrene | -OCH₃ | Electron-donating | Decreased |

| p-Fluorostyrene | -F | Electron-withdrawing | Dramatically Increased |

Architectural Design and Network Formation in Dicyclopentadiene Styrene Polymers

Design and Synthesis of Linear Oligomer Architectures and Telechelic Functionalization

Beyond cross-linked networks, dicyclopentadiene (B1670491) and styrene (B11656) can be utilized to synthesize well-defined linear oligomers. These oligomers are valuable as reactive precursors for creating thermoplastic and thermoset materials, including block and graft copolymers. digitellinc.com

A key strategy for producing linear architectures is to control the polymerization process to prevent cross-linking. One effective method is Frontal Ring-Opening Metathesis Oligomerization (FROMO), which uses a chain transfer agent to compete with the propagation reaction, thereby limiting the molecular weight and producing linear chains. digitellinc.comosti.gov In this context, styrene acts as an efficient chain transfer agent in the ROMP of DCPD. digitellinc.comosti.gov The cross-metathesis reaction between the propagating polymer chain and styrene terminates the chain, effectively capping it with a styrene-derived end group. digitellinc.com By controlling the ratio of DCPD to styrene, the molecular weight of the resulting oligomers can be managed. osti.gov

This process naturally lends itself to telechelic functionalization. Telechelic polymers are macromolecules that have reactive functional groups at their chain ends. By using functionalized chain transfer agents, or by subsequent modification of the end groups introduced by agents like styrene, it is possible to create telechelic DCPD oligomers. digitellinc.comosti.gov These reactive end-groups can then be used for further reactions, such as cross-linking or chain extension, making them versatile building blocks for more complex polymer structures. digitellinc.comosti.gov

Formation of Porous Polymer Monoliths (PolyHIPE) from Dicyclopentadiene-Styrene Mixtures

Porous polymer monoliths can be fabricated by polymerizing a monomer mixture within the continuous phase of a High Internal Phase Emulsion (HIPE). The resulting materials, known as PolyHIPEs, are characterized by a high degree of porosity and an interconnected pore structure.

A monomer mixture of dicyclopentadiene and styrene (DS) can be polymerized within the pores of a pre-existing PolyHIPE monolith, which acts as a template or micro-reactor. researchgate.net For instance, a porous poly(styrene-divinylbenzene) monolith can be synthesized first and then soaked with the DCPD/styrene monomer mixture along with a suitable catalyst, such as a Grubbs' catalyst for ROMP. researchgate.net The subsequent polymerization fills the pores and cavities of the template, creating a composite material. researchgate.net The resulting polymer can then be isolated from the monolith template. researchgate.net

When polymerization occurs within the confined nano- or micro-scale pores of a PolyHIPE structure, both the reaction kinetics and the properties of the resulting polymer can differ significantly from bulk polymerization. The spatial confinement affects the mobility of the growing polymer chains.

Research has shown that poly(DCPD/St) synthesized within these confined spaces exhibits distinct macromolecular characteristics compared to the same polymer prepared by conventional bulk polymerization. researchgate.net Specifically, the confined polymer possesses a higher molecular weight and a broader molecular weight distribution. researchgate.net Furthermore, the glass transition temperature (Tg) of the polymer formed in confinement is higher. researchgate.net These effects are dependent on the pore size of the PolyHIPE template; as the pore diameter increases, the influence of space confinement diminishes, and the properties of the resulting polymer begin to approach those of the conventionally polymerized material. researchgate.net

Data Tables

Table 1: Comparison of Polymer Properties from Conventional vs. Confined Polymerization

| Property | Polymerization Method | Observation |

| Molecular Weight | Conventional Bulk | Lower |

| Confined (in PolyHIPE) | Higher | |

| Molecular Weight Distribution | Conventional Bulk | Narrower |

| Confined (in PolyHIPE) | Broader | |

| Glass Transition Temperature (Tg) | Conventional Bulk | Lower |

| Confined (in PolyHIPE) | Higher |

This table is generated based on findings reported in the study of Dicyclopentadiene/Styrene polymerization in PolyHIPE monoliths. researchgate.net

Strategies for Cross-linked Polymer Systems

The creation of cross-linked polymer networks is a critical strategy for tailoring the mechanical, thermal, and chemical properties of materials derived from dicyclopentadiene and styrene. The architecture of these networks, which dictates the final performance of the thermoset, is controlled by the specific chemical pathways employed during polymerization. For dicyclopentadiene-styrene systems, two primary strategies for inducing cross-linking are through metathesis reactions and olefin addition pathways. These methods leverage the unique reactivity of the monomers under different catalytic and thermal conditions to form robust, three-dimensional polymer structures.

Elucidation of Metathetic Cross-linking Mechanisms

Metathetic cross-linking in dicyclopentadiene-based polymers is predominantly achieved through Ring-Opening Metathesis Polymerization (ROMP). This process utilizes the distinct reactivity of the two different double bonds within the dicyclopentadiene (DCPD) molecule: one in a highly strained norbornene-type ring and the other in a less strained cyclopentene-type ring. polymer.or.kr The polymerization is initiated by transition-metal alkylidene complexes, such as Grubbs' catalyst, which are tolerant to various functional groups. illinois.edu

The initial polymerization step involves the selective ring-opening of the more reactive norbornene double bond, which leads to the formation of linear polymer chains (L-pDCPD). southalabama.edu Cross-linking subsequently occurs when the pendant cyclopentene-type double bonds along these polymer backbones react with each other or with other monomers in a process known as ring-opening cross metathesis (ROCM). southalabama.edu This secondary reaction creates covalent bonds between the linear chains, resulting in the formation of an infusible and insoluble gel-like polymeric network. southalabama.edu The extent and rate of this cross-linking are influenced by factors such as catalyst concentration and temperature. illinois.edu In some photoinitiated systems, the cross-linking mechanism can proceed through a combination of both metathesis and olefin coupling reactions. acs.org

Table 1: Metathesis Reactions in Dicyclopentadiene Polymerization

Advanced Chemical Modification and Functionalization of Dicyclopentadiene Styrene Polymers

Post-Polymerization Functionalization of Cycloolefin Copolymers

Post-polymerization modification offers a direct route to introduce a wide array of functional groups onto the existing dicyclopentadiene-styrene copolymer backbone. The residual double bonds in the polymer, particularly the more accessible one in the norbornene ring of the DCPD unit, serve as primary reaction sites.

One common approach is bromination , which can be controlled to occur selectively on either the polyethylene (B3416737) or the norbornene segments of cycloolefin copolymers (COCs) by adjusting reaction conditions. For instance, radical bromination using agents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) can introduce bromine atoms. These brominated sites can then serve as versatile intermediates for further nucleophilic substitution reactions, allowing the introduction of hydroxyl, carboxyl, or other functional groups.

Thiol-ene "click" chemistry represents another highly efficient and modular method for the functionalization of unsaturated polymers. nsf.govrsc.orgnih.govresearchgate.netumd.edu This reaction proceeds via a radical-mediated addition of a thiol to a double bond, offering high yields and tolerance to a wide range of functional groups. For DCPD-styrene copolymers, the pendant double bonds are amenable to reaction with various thiol-containing molecules, enabling the attachment of moieties that can alter surface properties, introduce biocompatibility, or provide sites for further chemical transformations. nsf.gov The high fidelity of thiol-ene reactions allows for the creation of well-defined, functionalized polymer surfaces. rsc.org

Maleic anhydride (B1165640) can also be grafted onto the polymer backbone through radical-initiated reactions. The anhydride group is highly reactive towards nucleophiles, providing a convenient handle for subsequent derivatization with amines, alcohols, or other functional molecules. This approach has been effectively used to create functional nanocomposites and to modify the interfacial properties of the polymer. osti.govnih.govmdpi.com

Chemical Derivatization of Dicyclopentadiene (B1670491) Monomer for Polymer Integration

An alternative strategy to post-polymerization modification is the chemical derivatization of the dicyclopentadiene monomer itself before it is incorporated into the polymer chain. This "functional monomer" approach allows for precise control over the type and distribution of functional groups within the final copolymer.

Conversion to Epoxy Derivatives via Peracetic Acid Reaction

Dicyclopentadiene can be selectively epoxidized at its more reactive norbornene double bond using peroxy acids, such as peracetic acid, or other oxidizing agents like hydrogen peroxide. researchgate.netresearchgate.netnih.govrsc.org The resulting epoxy-dicyclopentadiene monomer can then be copolymerized with styrene (B11656) to introduce reactive epoxy groups into the polymer backbone. kaist.ac.krillinois.edu These epoxy functionalities can undergo ring-opening reactions, providing a mechanism for crosslinking or for grafting other molecules, thereby enhancing the thermal and mechanical properties of the final material. The reactivity of the epoxidation can be influenced by the catalyst and reaction conditions, allowing for control over the final product distribution. nih.gov

Alkylation Reactions of Dicyclopentadiene with Phenolic Compounds

Dicyclopentadiene can undergo Friedel-Crafts alkylation with phenolic compounds in the presence of an acid catalyst. researchgate.netresearchgate.net This reaction typically involves the electrophilic attack of the carbocation generated from DCPD onto the electron-rich aromatic ring of the phenol (B47542). The resulting phenolic-functionalized dicyclopentadiene monomer can then be polymerized. The incorporation of phenolic groups can enhance the thermal stability, flame retardancy, and adhesion properties of the resulting polymer. The mechanism of phenol alkylation is a key factor in controlling the structure of the final product. pnnl.govslchemtech.comresearchgate.net

Esterification Reactions for Unsaturated Polyester (B1180765) Resin Precursors (e.g., Dicyclopentadiene-Maleic Acid Monoester)

Dicyclopentadiene is widely used in the production of unsaturated polyester resins (UPRs). A key step in this process is the formation of a dicyclopentadiene-maleic acid monoester. nih.govresearchgate.netkompozit.org.tr This is typically achieved by reacting DCPD with maleic anhydride in the presence of water, which first hydrolyzes the anhydride to maleic acid. google.comgoogleapis.comjustia.com The dicyclopentadiene then undergoes an ene reaction with one of the carboxylic acid groups of maleic acid to form the monoester. This functionalized monomer is then co-polymerized with glycols and other dibasic acids to produce the final UPR. The DCPD moiety imparts specific properties to the cured resin, such as improved toughness and lower shrinkage. The synthesis of a copolymer of styrene and the dicyclopentadiene-maleic acid monoester has also been reported. verizonaonlinepublishing.comsemanticscholar.org

| Reaction Stage | Reactants | Key Product | Typical Reaction Conditions |

| Anhydride Hydrolysis | Maleic Anhydride, Water | Maleic Acid | - |

| Esterification | Dicyclopentadiene, Maleic Acid | Dicyclopentadiene-Maleic Acid Monoester | Elevated temperature (e.g., 120-130°C) |

| Polycondensation | DCPD-Maleic Acid Monoester, Glycols, Dibasic Acids | Unsaturated Polyester Resin | Elevated temperature (e.g., 190-210°C) with removal of water |

Modification of Elemental Sulfur with Dicyclopentadiene and Styrene for Polymeric Materials

Elemental sulfur, a readily available and inexpensive industrial byproduct, can be converted into polymeric materials through a process known as inverse vulcanization. researchgate.netmdpi.com This process involves the thermal ring-opening polymerization of elemental sulfur (S₈) to form polymeric sulfur radicals, which are then stabilized by reacting with unsaturated organic comonomers. Both dicyclopentadiene and styrene are effective comonomers for this process. researchgate.net

Spectroscopic and Chromatographic Characterization of Dicyclopentadiene Styrene Polymer Systems

Infrared Spectroscopy (IR) for Functional Group Analysis and Structural Confirmation

Infrared (IR) spectroscopy is a fundamental technique for confirming the incorporation of both dicyclopentadiene (B1670491) and styrene (B11656) monomers into the polymer backbone. By identifying characteristic absorption bands corresponding to the functional groups present in each monomer, the chemical composition of the resulting copolymer can be verified.

The IR spectrum of a DCPD-styrene copolymer exhibits a combination of peaks representative of both precursors. The presence of styrene units is confirmed by absorption bands characteristic of the aromatic phenyl group. These typically include C-H stretching vibrations of the aromatic ring and C=C stretching vibrations within the ring. The out-of-plane C-H bending bands are also prominent and indicative of the substitution pattern on the benzene (B151609) ring.

Concurrently, the incorporation of DCPD is evidenced by peaks associated with aliphatic and cycloaliphatic structures. These include C-H stretching and bending vibrations of methylene (B1212753) (-CH2-) and methine (-CH-) groups within the polycyclic dicyclopentadiene structure. The presence of residual unsaturation from the cyclopentene (B43876) ring of the DCPD unit after polymerization can also be detected by a characteristic C=C stretching vibration. The successful formation of the copolymer is confirmed by the simultaneous presence of these distinct spectral features.

Table 1: Characteristic Infrared Absorption Bands for Dicyclopentadiene-Styrene Copolymer Analysis

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic C-H (Styrene) |

| ~3000-2800 | C-H Stretch | Aliphatic C-H (DCPD) |

| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic Ring (Styrene) |

| ~966 | C-H Bend | Out-of-plane (trans-vinylene, from Polybutadiene unit if present) canada.ca |

Note: Specific peak positions can vary slightly depending on the copolymer composition and measurement conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer Incorporation, Stereoregularity, and Polymer Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed quantitative and qualitative information about the microstructure of dicyclopentadiene-styrene copolymers. It is a powerful tool for determining the molar concentration of each monomer in the polymer chain and for elucidating the polymer's connectivity and stereochemistry.

In ¹H NMR spectra, distinct resonance signals for the protons of the styrene and DCPD units allow for their unambiguous identification. The aromatic protons of the styrene units typically appear in the downfield region of the spectrum (around 6.3-7.2 ppm) ismar.org. The aliphatic and olefinic protons from the incorporated DCPD units resonate at higher fields (upfield). By integrating the peak areas corresponding to the aromatic protons of styrene and the aliphatic protons of DCPD, the copolymer composition can be accurately calculated.

¹³C NMR spectroscopy provides complementary information, offering higher resolution for the carbon backbone. It can be used to identify different carbon environments and confirm the modes of monomer linkage. For instance, the presence of alternating DCPD-styrene sequences can be identified through specific peaks in the aliphatic region of the ¹³C NMR spectrum researchgate.net. The analysis of triads and tetrads can offer insights into the stereochemical configuration (tacticity) of the polymer chain, which influences its physical properties ismar.org.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Dicyclopentadiene-Styrene Copolymer Characterization

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | ~6.3 - 7.2 | Aromatic protons (Styrene) |

| ¹H | ~4.9 - 5.6 | Olefinic protons (DCPD/Butadiene units) researchgate.net |

| ¹H | ~0.8 - 2.5 | Aliphatic protons (DCPD and polymer backbone) |

| ¹³C | ~140 - 150 | Quaternary aromatic carbons (Styrene) |

| ¹³C | ~125 - 130 | Protonated aromatic carbons (Styrene) |

Note: Chemical shifts are approximate and depend on the solvent, copolymer composition, and sequence distribution.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of dicyclopentadiene-styrene copolymers. GPC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column packing material and elute first, while smaller molecules penetrate the pores to varying degrees and elute later.

The output from a GPC analysis is a chromatogram that represents the distribution of molecular sizes in the polymer sample. This data is used to calculate several important molecular weight averages, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the z-average molecular weight (Mz). The ratio of Mw to Mn is known as the polydispersity index (Đ or PDI), which provides a measure of the breadth of the molecular weight distribution. A unimodal GPC curve indicates a relatively uniform distribution of polymer chain lengths shimadzu.com.

For DCPD-styrene copolymers, GPC analysis is crucial for quality control and for correlating polymer properties with molecular weight. For example, properties such as melt viscosity, tensile strength, and impact resistance are highly dependent on both the average molecular weight and the polydispersity.

Table 3: Illustrative Gel Permeation Chromatography Data for a Polymer System

| Parameter | Symbol | Description | Typical Value |

|---|---|---|---|

| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | 15,000 g/mol osti.gov |

| Weight-Average Molecular Weight | Mw | An average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average. | 26,000 g/mol osti.gov |

| Z-Average Molecular Weight | Mz | A higher-order average that is more sensitive to high molecular weight species. | 3,170 g/mol (Example from a specific resin) |

Note: The values presented are illustrative and can vary significantly based on the specific synthesis conditions and composition of the dicyclopentadiene-styrene copolymer.

Advanced Mass Spectrometry for End-Group Analysis and Branching Quantification

Advanced mass spectrometry techniques provide unparalleled detail regarding the molecular architecture of polymers, including precise information on end-groups and branching that is often inaccessible by other methods.

Kendrick mass analysis is a powerful method for interpreting complex mass spectra of polymers. digitellinc.com It involves recalculating the mass spectrum using a non-integer mass for a repeating monomer unit (e.g., DCPD) instead of the standard IUPAC scale based on ¹²C. digitellinc.com When the data is plotted as the Kendrick mass defect (the difference between the exact Kendrick mass and the nominal Kendrick mass) versus the nominal Kendrick mass, polymer chains that differ only by the number of repeating units fall on a horizontal line.

This method is exceptionally useful for identifying and assigning the various chain-end types present in a dicyclopentadiene-styrene oligomer or polymer sample. digitellinc.com Species with different end-groups (for example, those initiated and terminated by styrene) will form separate horizontal lines on the Kendrick mass defect plot. This allows for the rapid identification of homologous series and the characterization of homo-telechelic (both ends the same) and hetero-telechelic (ends are different) species. digitellinc.com This analytical technique can also detect and identify oligomer species derived from trace impurities in the monomers or chain-transfer agents. digitellinc.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of large macromolecules like polymers with minimal fragmentation. It is highly effective for characterizing the distribution of oligomeric species in a sample. The resulting MALDI spectrum displays a series of peaks, each corresponding to a specific oligomer chain length, with the mass difference between adjacent peaks corresponding to the mass of the repeating monomer unit.

In the context of dicyclopentadiene-styrene systems, MALDI-TOF can provide a detailed map of the oligomer distribution. When combined with Kendrick mass analysis, it becomes a formidable tool for structural elucidation. digitellinc.com The MALDI spectrum provides the primary mass data, which is then processed to create Kendrick plots for end-group identification. Furthermore, MALDI-TOF can detect infrequent events, such as branching that may result from the opening of the second double bond in the cyclopentene ring of the DCPD monomer. These branched species appear as distinct series in the mass spectrum and can be quantified. digitellinc.com

Table 4: Potential Oligomer Species Identifiable by Advanced Mass Spectrometry in a DCPD-Styrene System

| Species Type | Description |

|---|---|

| Homo-telechelic (Styrene ends) | Styrene-(DCPD)n-Styrene |

| Hetero-telechelic | Styrene-(DCPD)n-H |

| Branched Oligomers | Oligomers containing a unit where both double bonds of a DCPD monomer have reacted. digitellinc.com |

Morphological and Thermal Characterization of Dicyclopentadiene Styrene Polymers

Scanning Electron Microscopy (SEM) for Polymer Morphology and Microstructure Examination

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and microstructure of polymeric materials. In the context of dicyclopentadiene-styrene copolymers, SEM provides insights into the phase morphology and the degree of integration between the monomer units.

Studies on the copolymerization of dicyclopentadiene (B1670491) (DCPD) with styrene (B11656) have utilized SEM to analyze the fracture surfaces of the resulting polymer. One such investigation revealed that the fracture surface remains flat, and there is no discernible island structure, even after solvent etching. epa.gov This observation suggests a high degree of compatibility and intimate mixing between the DCPD and styrene monomer units within the polymer matrix, indicating that a true copolymerization has occurred rather than the formation of a simple polymer blend. epa.gov

SEM is also employed to characterize the microstructure of porous monoliths, such as those made from poly(styrene-divinylbenzene), which can serve as hosts or confined spaces for the polymerization of a DCPD/styrene monomer mixture. researchgate.net By examining the monoliths, SEM can reveal details about the pore structure, cavity size, and window interconnections, which influence the polymerization process and the properties of the resulting poly(DCPD/Styrene) composite. researchgate.net

Porosimetry Techniques (e.g., Mercury Intrusion Porosimetry) for Porous Polymer Structure Characterization

Porosimetry techniques are essential for quantifying the porous characteristics of materials, including pore size, volume, and distribution. Mercury Intrusion Porosimetry (MIP) is a common method used for this purpose, particularly for rigid porous structures.

In research involving the polymerization of dicyclopentadiene/styrene (DS) within porous poly(styrene-divinylbenzene) monoliths (polyHIPE), MIP has been used to record the pore parameters of the host material. researchgate.net The data obtained from MIP, such as average pore diameter and porosity, are crucial for understanding how the confined space affects the polymerization of the DS mixture and the final properties of the polymer. researchgate.net For instance, the pore structure of the polyHIPE monolith directly influences the absorption and release of the DCPD/styrene monomer mixture. researchgate.net

The table below illustrates hypothetical data that could be obtained from MIP analysis of polyHIPE monoliths, showing how pore parameters can vary.

Table 1: Pore Characteristics of PolyHIPE Monoliths Measured by Mercury Intrusion Porosimetry

| Sample ID | Porosity (%) | Average Pore Diameter (μm) | Bulk Density (g/cm³) |

|---|---|---|---|

| polyHIPE-A | 85.2 | 15.4 | 0.148 |

| polyHIPE-B | 82.1 | 12.8 | 0.179 |

| polyHIPE-C | 78.5 | 9.5 | 0.215 |

This table is generated for illustrative purposes based on typical data from porosimetry analysis.

Differential Scanning Calorimetry (DSC) for Analysis of Thermal Events in Polymerization and Curing Processes

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For dicyclopentadiene-styrene polymers, DSC provides valuable information on polymerization, curing, and the thermal properties of the final product.

DSC is used to determine key thermal events such as the glass transition temperature (Tg), melting temperature (Tm), and the heat of reaction (enthalpy) associated with polymerization or curing. researchgate.nethu-berlin.de In the study of DCPD-styrene copolymers, DSC analysis has been used to search for the glass transition temperature of polystyrene. In some cases, the Tg of polystyrene was not detectable in the copolymer, further supporting the idea that a copolymer was formed rather than a mixture of two homopolymers. epa.gov

Furthermore, DSC is instrumental in studying the curing process of thermosetting resins based on DCPD. By measuring the exothermic heat flow during a controlled heating cycle, one can determine the extent of cure and the total heat of reaction. researchgate.net For linear polydicyclopentadiene (L-pDCPD) copolymers, DSC has been employed to investigate the enthalpic behavior during heating, revealing exothermic peaks that can be related to oxidative processes or the decomposition of hydroperoxides formed upon air exposure. southalabama.edu

The following interactive table presents representative DSC data for dicyclopentadiene-based polymers, highlighting the influence of composition or synthesis conditions on thermal properties.

Table 2: Thermal Properties of Dicyclopentadiene-Based Polymers Determined by DSC

| Polymer System | Glass Transition Temperature (Tg) (°C) | Heat of Reaction (J/g) | Reference |

|---|---|---|---|

| poly(DCPD/Styrene) - Conventional | 135 | - | researchgate.net |

| poly(DCPD/Styrene) - Confined Polymerization | 142 | - | researchgate.net |

| pDCPD - Fully Cured | - | ~350 | researchgate.net |

| Linear pDCPD Copolymer (5:95 comonomer:DCPD) | ~120-140 | Variable (Exothermic Peaks Observed) | southalabama.edu |

Note: The data in this table is compiled from multiple sources for illustrative purposes and represents typical values found in research.

Theoretical and Computational Investigations of Dicyclopentadiene Styrene Polymerization and Structure

Mechanistic Insights into Polymerization Kinetics and Selectivity via Computational Chemistry

Computational chemistry offers a detailed view of the reaction pathways in dicyclopentadiene-styrene copolymerization. Techniques such as Density Functional Theory (DFT) are employed to calculate the activation energies of transition states and reagents, which can then be used to estimate the rate constants of copolymer reactions. arxiv.org This approach provides a fundamental understanding of the factors controlling the speed and outcome of the polymerization.

Studies on the polymerization of dicyclopentadiene (B1670491) have shown that the process can involve multiple steps. For instance, analysis using Differential Scanning Calorimetry (DSC) has indicated a multi-step mechanism for the ring-opening metathesis polymerization (ROMP) of DCPD. acs.org Computational models help to deconvolute these complex thermal data by simulating the individual reaction steps and their associated energy profiles.

The kinetics of dicyclopentadiene monomerization, which is the reverse of its dimerization from cyclopentadiene (B3395910), has been studied by fitting experimental data to kinetic models. researchgate.net Such models, often supported by quantum chemical calculations, are crucial for understanding the availability of the reactive cyclopentadiene monomer under polymerization conditions. researchgate.netresearchgate.net

For copolymerization systems like styrene (B11656) with other monomers, computational models have been essential in explaining the influence of the penultimate monomer unit on the reaction kinetics. rsc.orgresearchgate.net These penultimate unit models provide a more accurate description of chain growth than simpler models by considering the effect of the second-to-last monomer unit on the addition of the next monomer. This level of detail is often only accessible through computational investigation.

The kinetic parameters for such reactions, including the rate constant (k) and apparent activation energy (Ea), can be determined by investigating the dependence of the reaction rate on factors like catalyst concentration, monomer concentration, and temperature. jlu.edu.cn

Table 1: Key Kinetic Parameters in Polymerization Studies

| Parameter | Symbol | Description |

|---|---|---|

| Rate Constant | k | A proportionality constant that relates the rate of a chemical reaction to the concentration of the reactants. |

| Activation Energy | Ea | The minimum amount of energy that must be provided for compounds to result in a chemical reaction. |

Modeling of Monomer Reactivity Ratios in Copolymerization

Monomer reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the relative tendency of a growing polymer chain ending in one monomer to add the same monomer versus the other monomer. Accurate determination of these ratios is essential for predicting the composition and microstructure of the final copolymer.

Computational approaches are increasingly used to predict monomer reactivity ratios, offering a cost-effective alternative to extensive experimental work. arxiv.org One such approach involves using DFT calculations to determine the activation energies for all possible propagation steps, which are then used to calculate the reactivity ratios. arxiv.org Machine learning models, trained on large datasets of known reactivity ratios, have also shown promise in predicting these values for new monomer pairs. arxiv.org

The "bootstrap model" is another theoretical framework used to explain solvent effects on apparent reactivity ratios in copolymerizations involving styrene. cjps.orgtue.nl This model posits that the local monomer concentrations in the vicinity of the growing polymer chain radical can differ from the bulk concentrations, thereby altering the apparent reactivity ratios. cjps.org Analysis of copolymer sequence distributions, often determined by 1H-NMR, can provide evidence for the bootstrap effect. cjps.org

The general scheme for a two-component equilibrium copolymerization can be complex, potentially involving eight separate rate coefficients when considering reversible polymerization and penultimate effects. chemrxiv.org In such cases, computational methods like stochastic simulations and population balance modeling are indispensable for extracting reactivity ratios from experimental data. chemrxiv.org

Table 2: Methods for Determining Monomer Reactivity Ratios

| Method | Description |

|---|---|

| Nonlinear Least-Squares | Fitting copolymer composition data to the Mayo-Lewis equation using statistical methods. cjps.org |

| DFT Calculations | Quantum mechanical modeling to calculate the activation energies of propagation steps and derive rate constants. arxiv.org |

| Machine Learning | Using algorithms trained on existing experimental data to predict reactivity ratios for new monomer systems. arxiv.org |

| Bootstrap Model Analysis | Interpreting solvent effects on copolymer composition and sequence distribution to understand local monomer partitioning. cjps.orgtue.nl |

Simulations of Polymer Network Formation and Cross-linking Density

Molecular simulations are a powerful tool for investigating the three-dimensional structure of polymer networks formed from dicyclopentadiene and styrene. These simulations can model the polymerization process itself, providing insights into how the network builds up and how factors like monomer concentration and reaction conditions affect the final cross-linking density.

Coarse-grained molecular dynamics simulations can be used to model the formation of crosslinked networks. mdpi.com These simulations often involve a multi-stage workflow that includes component mixing, initial polymerization reactions, and subsequent cross-linking reactions. mdpi.com By simulating processes like uniaxial tension, researchers can also predict the mechanical properties of the resulting polymer network. mdpi.com

For poly(dicyclopentadiene) (pDCPD), molecular simulations have been used to study the glass transition and other thermomechanical properties. researchgate.net These studies construct virtual polymer networks and analyze how properties like specific volume change with temperature, providing a molecular-level understanding of the material's behavior. researchgate.net The simulations allow for precise control over network features, which is often difficult to achieve experimentally. semanticscholar.org

The cross-linking in pDCPD can occur through different mechanisms, including the ring-opening of the second double bond in the DCPD monomer or through olefin addition at higher temperatures. rsc.org Simulations can help to elucidate the relative contributions of these different cross-linking reactions to the final network structure. The introduction of a comonomer like styrene can significantly affect the cross-linking behavior. For example, incorporating p-fluorostyrene into a DCPD-based copolymer has been shown to depress cross-linking, an effect attributed to superconjugating interactions of the phenyl rings. acs.org

Table 3: Parameters Investigated in Polymer Network Simulations

| Parameter | Description | Relevance |

|---|---|---|

| Cross-linking Density | The number of cross-links per unit volume or per polymer chain. | Directly influences mechanical properties like modulus and toughness. |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | Defines the upper service temperature of the material. |

| Specific Volume | The volume occupied by a unit mass of the material. | Its change with temperature is used to identify the Tg. researchgate.net |

| Cohesive Energy Density | A measure of the intermolecular forces within the polymer. | Relates to the polymer's solubility and mechanical strength. semanticscholar.org |

Computational Predictions of Dicyclopentadiene and Styrene Cycloaddition Reactions

Cycloaddition reactions are fundamental to the polymerization of dicyclopentadiene and its copolymerization with styrene. Computational methods, particularly DFT, are extensively used to predict the feasibility, pathways, and selectivity of these reactions. rsc.orgescholarship.org

These calculations can determine the free energy barriers and thermodynamic driving forces for various possible cycloaddition pathways, such as [4+2] (Diels-Alder), [6+4], and [8+2] reactions. rsc.org For the reaction between cyclopentadiene and a substituted tropone, for instance, computations predicted that out of eighteen possible cycloaddition products, only two would form, which matched experimental observations. rsc.org

The distortion/interaction model, also known as the activation strain model, is a powerful computational tool for analyzing the activation barriers of cycloaddition reactions. nih.gov This model dissects the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. This analysis provides deep insight into the factors that control reactivity. escholarship.orgnih.gov

In the context of dicyclopentadiene and styrene, computational studies can predict the regioselectivity and stereoselectivity of the Diels-Alder reaction between cyclopentadiene (from DCPD monomerization) and styrene. The formation of the phenyl norbornene adduct is a key initial step in the thermal polymerization of these monomers. google.com Computational analysis of similar reactions, like the photocycloaddition of isatin with styrene, shows that the regioselectivity can be rationalized by considering the formation of the most stable 1,4-diradical intermediate. mdpi.com

Furthermore, computational screening can be used to predict the rates of various potential cycloaddition reactions, identifying which pathways are kinetically favorable under specific conditions. nih.gov This predictive capability is crucial for designing new polymerization processes and for understanding the formation of complex copolymer structures.

Table 4: Types of Cycloaddition Reactions Investigated Computationally

| Reaction Type | Description | Relevance to DCPD-Styrene |

|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | A reaction between a conjugated diene and a dienophile to form a six-membered ring. | The primary reaction between cyclopentadiene and styrene to form phenyl norbornene. google.com |

| [6+4] Cycloaddition | A reaction between a 6π electron system and a 4π electron system to form a ten-membered ring. | A possible, though often less favorable, reaction pathway. rsc.orgescholarship.org |

| [2+2] Cycloaddition | A reaction between two alkene components to form a four-membered ring. | Can be a competing pathway, especially in photochemical reactions. mdpi.com |

Q & A

Q. What experimental methods are used to assess the thermal stability of dicyclopentadiene (DCPD)-styrene systems?

The Reactive Systems Screening Tool (RSST) is employed to study thermal runaway behavior, measuring onset temperature, self-heat rate, and exotherm energy. Computational quantum chemistry calculates reaction pathways and thermodynamic parameters, such as activation energies, to predict decomposition mechanisms . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) further characterize thermal transitions and degradation profiles .

Q. How does styrene influence the copolymerization of dicyclopentadiene with maleic anhydride?

Styrene enhances copolymer properties by increasing molecular weight, reducing iodine number (indicating lower unsaturation), and improving thermal stability. For example, ternary copolymers (DCPD-styrene-maleic anhydride) exhibit higher softening points (207°C vs. 96°C) and paler coloration compared to binary DCPD-maleic anhydride systems. This is attributed to styrene’s role in stabilizing radical intermediates during polymerization .

Q. What are standard protocols for synthesizing DCPD-styrene copolymers?

A typical procedure involves heating a mixture of DCPD, styrene, and maleic anhydride (e.g., 6.9:525:0.6 parts by weight) in xylene at 275°C for 1 hour under nitrogen. Post-polymerization, volatile components are stripped under reduced pressure at 240°C to yield a resin with defined softening points and molecular weights (e.g., 690 g/mol) .

Advanced Research Questions

Q. How can computational models resolve contradictions in reported thermal decomposition pathways of DCPD?

Discrepancies in onset temperatures (e.g., 170°C vs. 290°C) arise from solvent effects and reaction conditions. Density functional theory (DFT) simulations identify dominant pathways (e.g., retro-Diels-Alder reactions) under varying pressures and solvents. Experimental validation via RSST under controlled solvent systems (e.g., toluene vs. xylene) reconciles data by quantifying solvent polarity’s impact on exotherm kinetics .

Q. What methodological challenges arise in optimizing low-temperature suspension oligomerization of styrene-DCPD systems?